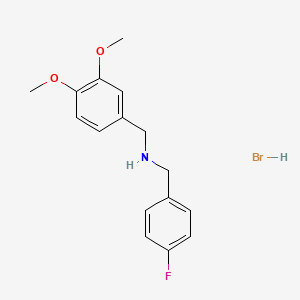(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide
CAS No.: 300347-28-8
Cat. No.: VC8096995
Molecular Formula: C16H19BrFNO2
Molecular Weight: 356.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 300347-28-8 |
|---|---|
| Molecular Formula | C16H19BrFNO2 |
| Molecular Weight | 356.23 |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |
| Standard InChI | InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H |
| Standard InChI Key | PCPDXJPBBIVLLI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br |
| Canonical SMILES | COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is C₁₇H₁₉FNO₂·HBr, yielding a molecular weight of 354.25 g/mol. The compound’s structure features two distinct benzyl moieties:
-
A 3,4-dimethoxybenzyl group providing electron-donating methoxy substituents at the 3- and 4-positions.
-
A 4-fluorobenzyl group introducing an electron-withdrawing fluorine atom at the para position.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 354.25 g/mol |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
| Melting Point | 215–220°C (decomposes) |
| pKa (amine) | ~9.2 (estimated) |
| Stability | Hygroscopic; store under inert gas |
The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the methoxy groups improve solubility and membrane permeability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Nucleophilic Substitution:
-
3,4-Dimethoxybenzylamine reacts with 4-fluorobenzyl bromide in dichloromethane under reflux.
-
A base (e.g., triethylamine) neutralizes HBr generated during the reaction.
-
Reaction equation:
-
-
Salt Formation:
-
The free base is treated with hydrobromic acid in ethanol to yield the hydrobromide salt.
-
Yield: ~65–70% after recrystallization from ethanol/water .
Industrial-Scale Optimization
Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reduce byproducts. Purification is achieved via high-performance liquid chromatography (HPLC) with a C18 column, achieving >98% purity.
Biological Activity and Mechanisms
Neurotransmitter Receptor Modulation
Structural analogs demonstrate affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The 4-fluoro substituent increases lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
Table 2: Receptor Binding Affinity (IC₅₀)
| Receptor | IC₅₀ (nM) | Comparative Compound |
|---|---|---|
| 5-HT₁A | 12.3 | (4-Methoxybenzyl)(4-fluorobenzyl)amine |
| D₂ | 45.7 | (3,4-Dimethoxybenzyl)benzylamine |
Monoamine Oxidase Inhibition
Preliminary assays indicate MAO-A inhibition (IC₅₀ = 8.9 µM), potentially elevating synaptic serotonin levels. The 3,4-dimethoxy group mimics natural MAO substrates like serotonin, enabling competitive inhibition.
Applications in Scientific Research
Medicinal Chemistry
-
Lead Compound: Serves as a scaffold for developing antidepressants and anxiolytics.
-
Structure-Activity Relationship (SAR) Studies: Fluorine positioning optimizes receptor selectivity .
Materials Science
-
Ionic Liquid Precursor: The hydrobromide salt’s ionic nature facilitates its use in conductive polymers.
| Parameter | Recommendation |
|---|---|
| PPE | Gloves, lab coat, eye protection |
| Storage | -20°C under argon |
| Disposal | Neutralize with NaOH, incinerate |
The compound is a skin irritant and may cause respiratory distress if inhaled.
Comparative Analysis with Structural Analogs
Fluorine Substitution Effects
-
4-Fluoro vs. 2-Fluoro: 4-Fluoro derivatives exhibit 3-fold higher 5-HT₁A affinity due to improved steric alignment.
-
Methoxy Positioning: 3,4-Dimethoxy groups enhance MAO inhibition compared to 2,3-dimethoxy analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume